Superior Potency Against Candida albicans: Ravuconazole Demonstrates >16-Fold Lower MIC90 Than Fluconazole
In a large-scale international surveillance study of 6,970 clinical Candida isolates, ravuconazole exhibited an MIC90 of 0.03 μg/mL against Candida albicans, compared to an MIC90 of 0.5–2 μg/mL for fluconazole, representing a >16-fold higher potency [1]. The MIC90 for ravuconazole was equivalent to that of voriconazole (0.03 μg/mL) against this species, confirming its position among the most potent triazoles against C. albicans [1].
| Evidence Dimension | In vitro potency (MIC90) against Candida albicans clinical isolates |
|---|---|
| Target Compound Data | 0.03 μg/mL |
| Comparator Or Baseline | Fluconazole MIC90: 0.5–2 μg/mL; Voriconazole MIC90: 0.03 μg/mL |
| Quantified Difference | ≥16-fold more potent than fluconazole; equivalent to voriconazole |
| Conditions | NCCLS M27-A2 broth microdilution; 6,970 clinical isolates from >200 medical centers worldwide |
Why This Matters
This potency advantage is critical for researchers studying fluconazole-resistant strains or developing assays requiring high sensitivity.
- [1] Pfaller MA, et al. In Vitro Activities of Ravuconazole and Voriconazole Compared with Those of Four Approved Systemic Antifungal Agents against 6,970 Clinical Isolates of Candida spp. Antimicrob Agents Chemother. 2002;46(6):1723-1727. View Source
